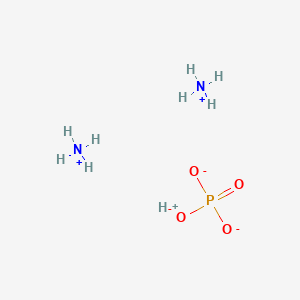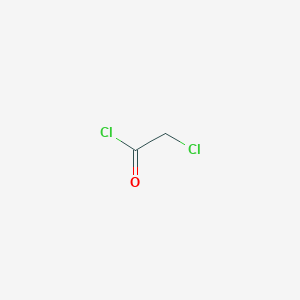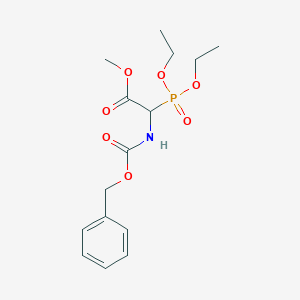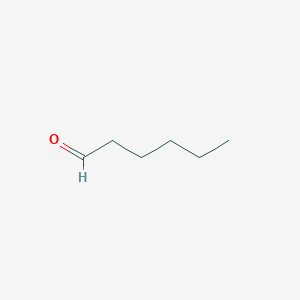
6-Chloro-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloropyrimidin-2(1H)-one is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 6th position and a keto group at the 2nd position
Applications De Recherche Scientifique
6-Chloropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound finds applications in the development of agrochemicals and materials science.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2,4-diamine 6-chloro-pyrimidine, are used in the preparation of piperazinyl oxazolidinone derivatives . These derivatives have a wide range of biological activities, suggesting that 6-Chloropyrimidin-2(1H)-one may also interact with various biological targets.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and moderate lipophilicity , which may suggest good bioavailability for 6-Chloropyrimidin-2(1H)-one.
Analyse Biochimique
Biochemical Properties
. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidin-2(1H)-one typically involves the chlorination of pyrimidin-2(1H)-one. One common method includes the reaction of pyrimidin-2(1H)-one with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of 6-Chloropyrimidin-2(1H)-one.
Industrial Production Methods: In an industrial setting, the production of 6-Chloropyrimidin-2(1H)-one may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: 6-Chloropyrimidin-2(1H)-one can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can also undergo cyclization reactions to form fused ring systems, which are valuable in drug design.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
- Substituted pyrimidinones
- Fused heterocyclic compounds
- Various derivatives with modified functional groups
Comparaison Avec Des Composés Similaires
5-Chloropyrimidin-2(1H)-one: Similar structure but with the chlorine atom at the 5th position.
4-Chloropyrimidin-2(1H)-one: Chlorine atom at the 4th position.
6-Bromopyrimidin-2(1H)-one: Bromine atom instead of chlorine at the 6th position.
Uniqueness: 6-Chloropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the chlorine atom significantly influences its interaction with nucleophiles and its overall pharmacological profile.
Propriétés
IUPAC Name |
6-chloro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHNGYWHLLJFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531552 |
Source


|
| Record name | 6-Chloropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80927-55-5 |
Source


|
| Record name | 6-Chloropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














